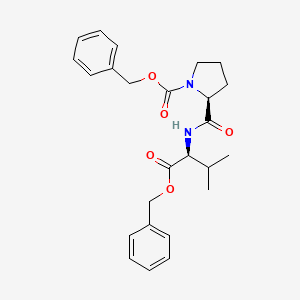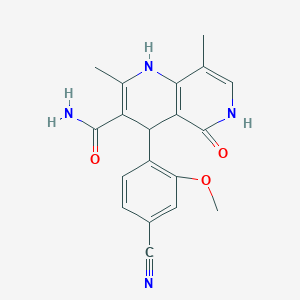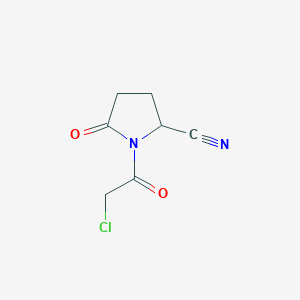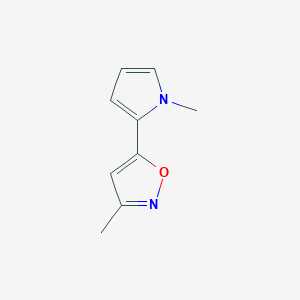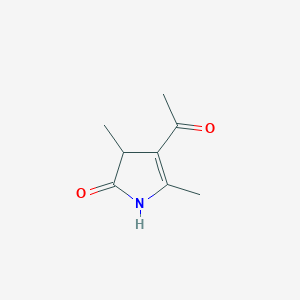
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is a heterocyclic organic compound with the molecular formula C8H11NO2. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of acetyl and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. The acetyl and methyl groups on the pyrrole ring can influence its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- 3-Acetyl-2,4-dimethyl-5-carbethoxypyrrole
- 3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxo-propionitrile
- 3-[(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Uniqueness
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is unique due to its specific substitution pattern on the pyrrole ring. The presence of both acetyl and methyl groups provides distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-acetyl-3,5-dimethyl-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-7(6(3)10)5(2)9-8(4)11/h4H,1-3H3,(H,9,11) |
InChIキー |
CZHSEUAKXMZRGH-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C(NC1=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
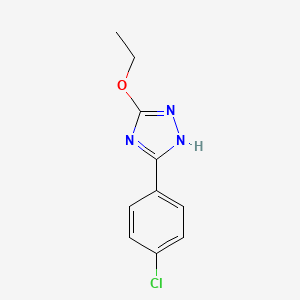
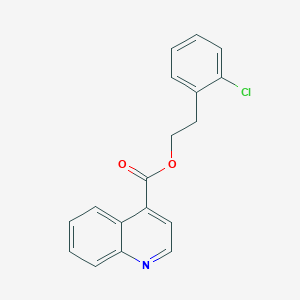
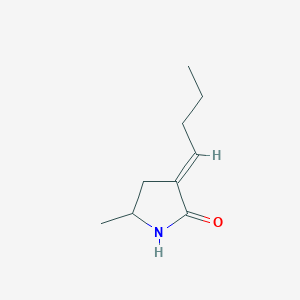
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
copper](/img/structure/B12874855.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
